![molecular formula C11H13N3O2S2 B4735640 4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole](/img/structure/B4735640.png)
4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole
描述
4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and leukemia.
作用机制
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), a key mediator of B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival in B-cell malignancies. TAK-659 has also been shown to inhibit other kinases, such as JAK3 and ITK, which are involved in the regulation of immune cell function.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit cell proliferation, and reduce tumor growth. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. In addition, TAK-659 has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One of the advantages of TAK-659 is its selectivity for BTK, which may reduce the risk of off-target effects. TAK-659 has also shown efficacy in animal models of lymphoma and leukemia, suggesting that it may have clinical potential. However, one limitation of TAK-659 is that it is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.
未来方向
There are several future directions for the development of TAK-659. One potential direction is to investigate the use of TAK-659 in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore the use of TAK-659 in other hematologic malignancies, such as multiple myeloma or chronic lymphocytic leukemia. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans.
科学研究应用
TAK-659 has been extensively studied for its potential to treat various hematologic malignancies, including lymphoma and leukemia. In preclinical studies, TAK-659 has shown potent activity against B-cell receptor signaling and has demonstrated efficacy in various animal models of lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
属性
IUPAC Name |
5-(2-thiophen-2-ylpyrrolidin-1-yl)sulfonyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,11-7-12-8-13-11)14-5-1-3-9(14)10-4-2-6-17-10/h2,4,6-9H,1,3,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSZUQIOEORFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CN2)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Thiophen-2-YL)pyrrolidin-1-YL]sulfonyl}-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。